N-(2,4-dimethylphenyl)-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide
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Description
N-(2,4-dimethylphenyl)-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H22N4O2S2 and its molecular weight is 462.59. The purity is usually 95%.
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Scientific Research Applications
Potential Anticancer Agent
N-(2,4-Dimethylphenyl)-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide and its derivatives have shown promise as potential anticancer agents. A study by Ekrek et al. (2022) synthesized various thiazole and thiadiazole derivatives, including this compound, and evaluated their cytotoxic activities against several cancer cell lines such as Hela cervical cancer, MCF-7 breast carcinoma, and HT-29 colorectal cancer. The results indicated significant anticancer activity, particularly against these cell lines, suggesting its potential in cancer treatment (Ekrek et al., 2022).
Anti-HIV Activity
Research has also explored the use of derivatives of this compound in the treatment of HIV. A study by Oftadeh et al. (2013) conducted a density functional theory study on similar acetamide derivatives, evaluating their potential as anti-HIV drugs. The study highlighted the local reactivity of these compounds and their interactions with biological molecules, which could be beneficial in HIV treatment (Oftadeh et al., 2013). Additionally, Zhan et al. (2009) synthesized and evaluated thiadiazole derivatives as novel non-nucleoside HIV-1 reverse transcriptase inhibitors, demonstrating potent inhibition of HIV-1 replication (Zhan et al., 2009).
Anti-Parkinson’s Activity
Investigations into neurodegenerative diseases have also seen the application of this compound. Gomathy et al. (2012) synthesized novel naphthalene-bearing thiazolidinone derivatives and evaluated their anti-Parkinson's activity. They found that certain compounds showed potent free radical scavenging activity, which is significant for treating Parkinson’s disease (Gomathy et al., 2012).
Additional Applications
Further studies have examined a range of other applications. For instance, Yu et al. (2014) synthesized thiadiazole derivatives promoted by carbodiimide condensation, which could have potential in various chemical and pharmaceutical applications (Yu et al., 2014). Another study by Chen et al. (2020) synthesized n-type fused lactam semiconducting polymers for thermoelectric and transistor applications, demonstrating the versatility of these compounds in materials science (Chen et al., 2020).
Properties
IUPAC Name |
N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2S2/c1-15-10-11-20(16(2)12-15)25-22(30)14-31-24-28-27-23(32-24)26-21(29)13-18-8-5-7-17-6-3-4-9-19(17)18/h3-12H,13-14H2,1-2H3,(H,25,30)(H,26,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFVZPPTZPFIZHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=CC4=CC=CC=C43)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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